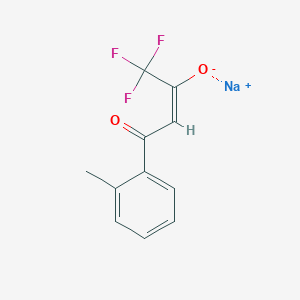

三氟化钠(2E)-1,1,1-三氟-4-(2-甲基苯基)-4-氧代丁-2-烯-2-酚酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

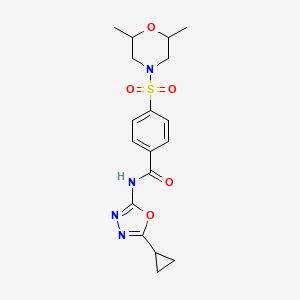

The compound is a sodium salt of a complex organic molecule, which includes a trifluoro group, a 2-methylphenyl group, and a 4-oxobut-2-en-2-olate group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoro group would introduce a degree of polarity, while the 2-methylphenyl group would contribute to the compound’s aromaticity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoro group might make the compound more reactive towards nucleophiles, while the 2-methylphenyl group might participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group might increase the compound’s polarity and influence its solubility in polar solvents .

科学研究应用

1. 晶体学研究

- 钠(2E)-1,1,1-三氟-4-(2-甲基苯基)-4-氧基丁-2-烯-2-酚酸盐已成为晶体学研究的对象。例如,相关化合物羟基方酸钠单水合物展示了钠原子在复杂结构中的配位,这对于理解这类化合物在晶体形态中的空间排列是重要的(Petrova et al., 2006)。

2. 合成和结构分析

- 已探索了相关化合物的合成方法,突出了对于各种科学应用至关重要的结构和立体异构性质。例如,对4-乙氧基-1,1,1-三氟-4-氧基丁-2-烯-2-酚酸锂的氧化环化提供了对复杂合成途径的见解(Boltacheva et al., 2019)。

3. 金属配合物形成和生物活性

- 该化合物用于形成金属配合物,然后评估其生物活性。例如,芳基甲基酮与草酸二乙酯在金属钠或氢化钠存在下缩合得到了4-芳基-1-乙氧基-1,4-二氧基丁-2-烯-2-酚酸钠。然后利用这些化合物制备具有潜在抗菌活性的金属配合物(Kunavina et al., 2019)。

4. 发光性能

- 研究类似钠化合物构建的结构的发光性能至关重要。例如,关于3-氰基-4-二氰甲亚甲基-5-氧基-4,5-二氢吡咯-2-酚酸盐与钠等碱金属的研究揭示了它们的发光特性(Tafeenko et al., 2009)。

5. 配位化学

- 钠化合物已被用于其配位化学的研究。新的钠酚酸盐化合物的合成和晶体结构提供了关于钠离子如何与不同配体配位的见解,这对于理解这些化合物的反应性和相互作用是有价值的(Binda et al., 2018)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate involves the condensation of 2-methylphenylacetic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetic acid derivative. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product.", "Starting Materials": [ "2-methylphenylacetic acid", "trifluoroacetic anhydride", "ethyl acetoacetate", "sodium ethoxide" ], "Reaction": [ "Step 1: Condensation of 2-methylphenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form the corresponding trifluoroacetic acid derivative.", "Step 2: Reaction of the trifluoroacetic acid derivative with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the final product, sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate." ] } | |

CAS 编号 |

1015534-16-3 |

分子式 |

C11H8F3NaO2 |

分子量 |

252.16 g/mol |

IUPAC 名称 |

sodium;1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C11H9F3O2.Na/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1 |

InChI 键 |

DSARAOBBJOVRQL-UHFFFAOYSA-M |

SMILES |

CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |

规范 SMILES |

CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)

![N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2482341.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-fluorophenyl)methyl]propanediamide](/img/structure/B2482343.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2482344.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2482346.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2482348.png)

![N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2482349.png)